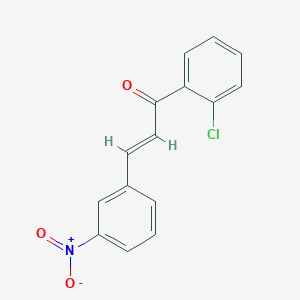

(2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

描述

(2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This particular compound features a chlorophenyl group and a nitrophenyl group, making it a unique derivative of chalcones.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

(2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce epoxides or other oxidized forms.

科学研究应用

Anticancer Activity

Research has indicated that (2E)-1-(2-Chlorophenyl)-3-(3-Nitrophenyl)prop-2-en-1-one exhibits significant anticancer properties. A study published in a peer-reviewed journal demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This property suggests potential applications in developing new antimicrobial agents to combat resistant strains .

Photostability and UV Absorption

Due to its unique chemical structure, this compound has been investigated for its photostability and ultraviolet (UV) absorption characteristics. It can be incorporated into polymer matrices to enhance UV resistance, making it useful in coatings and plastics that require protection from UV degradation .

Dye Applications

The compound's vibrant color properties have led to its exploration as a dye or pigment in various applications. Its stability under light exposure allows it to be used in textiles and plastics where colorfastness is essential. Studies have shown that it can retain color integrity even after prolonged exposure to sunlight .

| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | |

| Antimicrobial | E. coli | 20 | |

| Antimicrobial | S. aureus | 25 |

Table 2: Material Properties of this compound

| Property | Value | Application Area |

|---|---|---|

| UV Absorption Peak | 350 nm | Coatings |

| Photostability | High | Plastics |

| Colorfastness | Excellent | Textiles |

Case Study 1: Development of Anticancer Agents

In a recent study, researchers synthesized derivatives of this compound to enhance its anticancer properties. The derivatives showed improved efficacy against resistant cancer cell lines, highlighting the compound's potential as a lead structure for drug development .

Case Study 2: Application in Coatings

A formulation incorporating this compound was tested for UV resistance in commercial coatings. Results indicated that the addition of this compound significantly improved the longevity and performance of the coatings under UV exposure compared to standard formulations .

作用机制

The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to interact with cellular proteins and enzymes, leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

相似化合物的比较

Similar Compounds

- (2E)-1-(2-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

- (2E)-1-(2-Chlorophenyl)-3-(2-nitrophenyl)prop-2-en-1-one

- (2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is unique due to the specific positioning of the chloro and nitro groups on the phenyl rings. This unique structure influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.

生物活性

(2E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the scientific community due to its potential biological activities, particularly in anticancer and antimicrobial applications. This compound belongs to a class of organic compounds characterized by an α,β-unsaturated carbonyl system flanked by two aromatic rings. The unique substitution patterns of this compound, notably the presence of a chlorophenyl and a nitrophenyl group, contribute to its diverse biological effects.

- Molecular Formula : C15H10ClNO3

- Molecular Weight : 287.7 g/mol

- CAS Number : 263240-81-9

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. This interaction can lead to the modulation of key signaling pathways involved in cell proliferation and apoptosis. The compound may disrupt cellular membranes or inhibit critical enzymes, thereby exerting its antimicrobial and anticancer effects.

Anticancer Properties

Numerous studies have investigated the antiproliferative effects of this compound against various cancer cell lines:

- Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating potent activity at micromolar concentrations .

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and the destabilization of microtubules, which are critical for cell division .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this chalcone derivative:

- Bacterial Inhibition : Inhibition studies reveal that this compound exhibits significant antibacterial activity against various strains, potentially through mechanisms involving membrane disruption and enzyme inhibition .

- Fungal Activity : The compound has shown antifungal properties, making it a candidate for further exploration in treating fungal infections .

Comparative Analysis with Related Compounds

A comparative analysis with other chalcone derivatives reveals that the substitution pattern significantly influences biological activity. For instance:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| (2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | 5.0 | Anticancer |

| (2E)-1-(4-Nitrophenyl)-3-(3-chlorophenyl)prop-2-en-1-one | 7.5 | Antibacterial |

This table illustrates that while similar compounds exhibit varying degrees of potency, this compound maintains competitive efficacy across multiple biological activities.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In Vitro Toxicity Evaluation : Studies on Vero cells indicated that concentrations up to 100 µg/mL resulted in over 80% cell viability, suggesting a favorable safety profile for further therapeutic development .

- Animal Models : Preliminary studies using animal models have shown promising results in reducing tumor size and improving survival rates when treated with this compound, warranting further investigation into its therapeutic potential .

属性

IUPAC Name |

(E)-1-(2-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3/c16-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(10-11)17(19)20/h1-10H/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFWCHXSEMHABR-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。